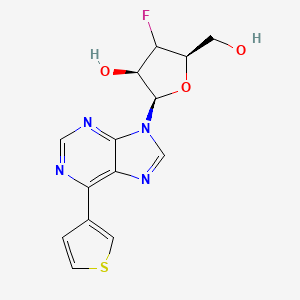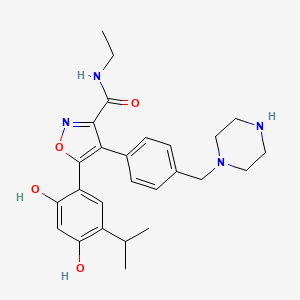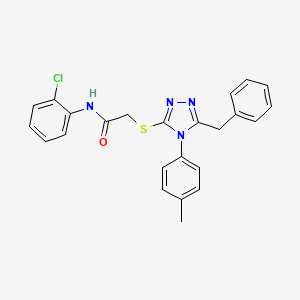
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.
Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C4H8O4 |
|---|---|
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
(2S,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |
Clave InChI |
YTBSYETUWUMLBZ-IFJJVGSYSA-N |
SMILES isomérico |
C([C@H]([13C@@H](C=O)O)O)O |
SMILES canónico |
C(C(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)




